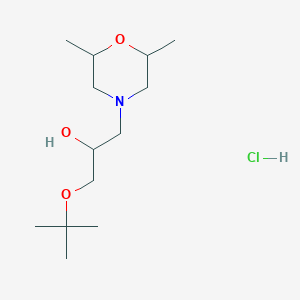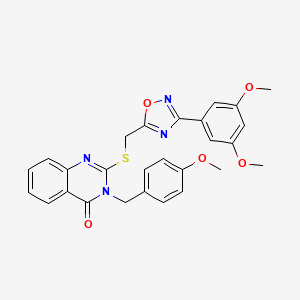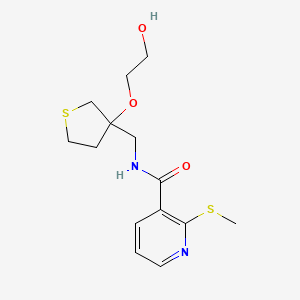
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as TDM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TDM-2 is a chiral compound with a molecular formula of C13H28ClNO3, and a molecular weight of 285.83 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the reactant, which then undergoes a reaction to form the desired product. The chiral nature of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride allows for the formation of a single enantiomer of the product, which is essential in asymmetric synthesis.
Biochemical and Physiological Effects:
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has not been extensively studied for its biochemical and physiological effects on living organisms. However, studies have shown that it is a relatively safe compound with low toxicity levels. It is also not known to have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in lab experiments is its high yield and cost-effectiveness. It is also an effective chiral auxiliary in several reactions, making it a valuable tool in asymmetric synthesis. However, one of the limitations of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. One area of interest is its potential applications in the pharmaceutical industry. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in the synthesis of several pharmaceutical compounds, and further research could lead to the development of new drugs. Another area of interest is the development of new synthesis methods for 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, which could lead to increased yields and cost-effectiveness. Finally, further studies on the biochemical and physiological effects of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to a better understanding of its safety and potential applications in living organisms.
Conclusion:
In conclusion, 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chiral compound with significant potential applications in various fields of scientific research. Its use as a chiral auxiliary in asymmetric synthesis has been extensively studied, and it has been found to be an effective tool in several reactions. Further research on 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to the development of new drugs, improved synthesis methods, and a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves the reaction between tert-butyl 3-(2,6-dimethylmorpholino)propan-2-ol and hydrochloric acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride obtained from this reaction is typically high, making it a cost-effective method for its production.
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chiral auxiliary in asymmetric synthesis. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in several reactions, including the asymmetric Diels-Alder reaction, aldol reaction, and Michael addition.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3.ClH/c1-10-6-14(7-11(2)17-10)8-12(15)9-16-13(3,4)5;/h10-12,15H,6-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZLPJVAFSOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794034.png)
![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2794035.png)



![2-[2-[4-(3-Nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2794042.png)



![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794051.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2794053.png)
![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)
![2-Benzyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2794055.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2794056.png)